2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-
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Overview
Description
2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a synthetic organic compound belonging to the class of pyrrolopyridines. These compounds are characterized by a pyrrole ring fused to a pyridine ring, which is further substituted with a pyrimidine moiety. This compound has gained significant attention in scientific research due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves multiple steps, starting from commercially available starting materialsThe final step involves the coupling of the pyrimidine moiety to the pyrrolo[2,3-b]pyridine core under specific reaction conditions .
This includes the use of efficient catalysts, high-yielding reactions, and cost-effective reagents to ensure the feasibility of industrial synthesis .
Chemical Reactions Analysis
2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The pyrimidine moiety can participate in coupling reactions with various electrophiles, leading to the formation of new C-C and C-N bonds.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include substituted pyrrolopyridine derivatives with diverse functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation, migration, and angiogenesis . By binding to the FGFRs, the compound prevents their activation and subsequent signaling, leading to the inhibition of cancer cell growth and metastasis .
Comparison with Similar Compounds
2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- can be compared with other similar compounds, such as:
2-Pyrimidinamine, 4-(5-bromo-1H-indol-3-yl)-:
4-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine: This compound belongs to the same class of pyrrolopyridines and shares similar structural features.
The uniqueness of 2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- lies in its specific substitution pattern and its potent inhibitory activity against FGFRs, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H10BrN5O |
---|---|
Molecular Weight |
320.14 g/mol |
IUPAC Name |
4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H10BrN5O/c1-19-8-4-9(13)18-11-10(8)6(5-16-11)7-2-3-15-12(14)17-7/h2-5H,1H3,(H,16,18)(H2,14,15,17) |
InChI Key |
HPFJWFOBWCJNLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC2=C1C(=CN2)C3=NC(=NC=C3)N)Br |
Origin of Product |
United States |
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